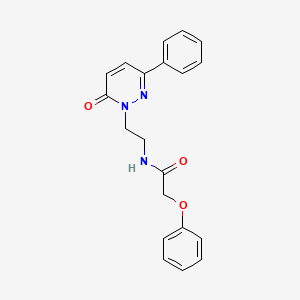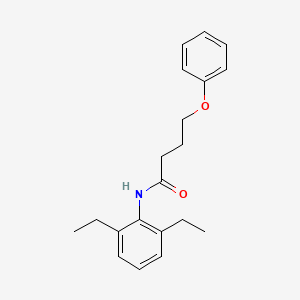
N-(2,6-diethylphenyl)-4-phenoxybutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,6-Diethylphenyl)-4-phenoxybutanamide” is a complex organic compound. Based on its name, it likely contains a phenoxybutanamide group attached to a 2,6-diethylphenyl group .
Molecular Structure Analysis
The molecular structure of a compound similar to “N-(2,6-diethylphenyl)-4-phenoxybutanamide” can be analyzed using various methods such as Density Functional Theory .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound similar to “N-(2,6-diethylphenyl)-4-phenoxybutanamide” can include its melting point, boiling point, and density .Scientific Research Applications
Herbicide
“N-(2,6-diethylphenyl)-4-phenoxybutanamide” is a type of herbicide that is used to control grass weeds and many broad-leaved weeds . It inhibits early plant development by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs) in microsomes .
Environmental Impact
Due to its wide usage and high solubility in water, residues of this compound have been detected in various environmental systems, including soil, water, and organisms . It has been shown to be toxic to these non-target organisms .
Microbial Degradation
Microbial degradation is a main method of removal of this compound in the natural environment . About 30 kinds of degrading microorganisms have been found, such as Fusarium solani, Novosphingobium chloroacetimidivorans, Chaetomium globosum, Pseudomonas putida, Sphingomonas chloroacetimidivorans, and Rhodococcus sp .
Biodegradation
Biodegradation is a powerful tool for the removal of this compound . Dechlorination plays a key role in the degradation of this compound . Possible biochemical pathways of this compound in the environment are described .
Metabolic Pathways
The metabolites and degradation pathways of this compound have been investigated . Enzymes associated with its degradation have been identified, including CndC1 (ferredoxin), Red1 (reductase), FdX1 (ferredoxin), FdX2 (ferredoxin), Dbo (debutoxylase), and catechol 1,2 dioxygenase .
Molecular Mechanisms
This compound’s molecular mechanisms have been explored in depth to provide new ideas for repairing contaminated environments . The review explores the biochemical pathways and molecular mechanisms of its biodegradation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2,6-diethylphenyl)-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-3-16-10-8-11-17(4-2)20(16)21-19(22)14-9-15-23-18-12-6-5-7-13-18/h5-8,10-13H,3-4,9,14-15H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALCDVWOJJAHAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-diethylphenyl)-4-phenoxybutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

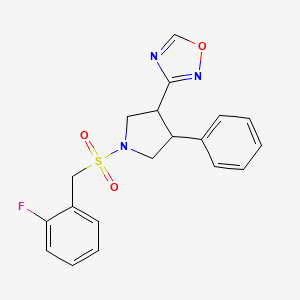
![(3aS,7aS)-Octahydrofuro[3,2-b]pyridine](/img/structure/B2676639.png)
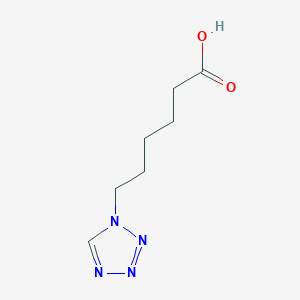


![3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2676643.png)
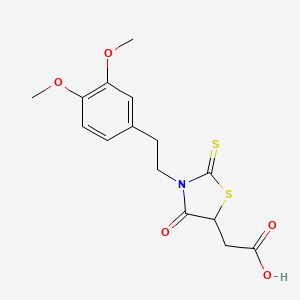
![2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2676648.png)
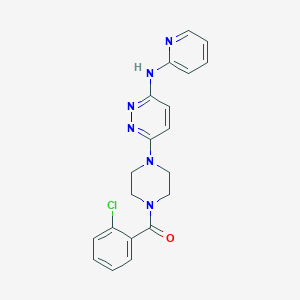
![2-(4-(pyrrolidin-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2676651.png)
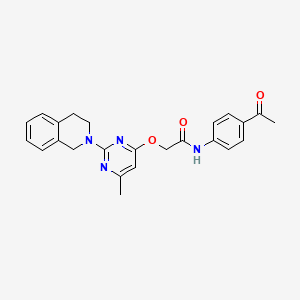
![1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B2676655.png)
